REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.[CH3:12][C:13](OC(C)=O)=[O:14]>N1C=CC=CC=1>[C:9]([CH:8]([CH3:11])[C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:13](=[O:14])[CH3:12])=[CH:7][CH:6]=1)#[N:10]
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Name
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|
Quantity
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10.2 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C(C#N)C
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Name
|
|
Quantity
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7.49 g
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Type
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reactant
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Smiles
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CC(=O)OC(=O)C
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 1 hrs
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
|
|
Smiles
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C(#N)C(C1=CC=C(C=C1)NC(C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |